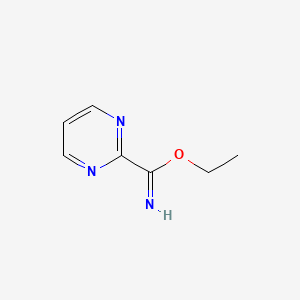
Ethyl pyrimidine-2-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl pyrimidine-2-carboximidate is an organic compound belonging to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl pyrimidine-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as their hydrochloride salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl pyrimidine-2-carboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Addition Reactions: As a good electrophile, it undergoes addition reactions with nucleophiles.
Substitution Reactions: It can react with amines to form amidines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Addition Reactions: Nucleophiles such as amines or alcohols.
Substitution Reactions: Ammonia or primary amines under mild conditions.
Major Products Formed:
Hydrolysis: Esters.
Addition Reactions: Various substituted products depending on the nucleophile.
Substitution Reactions: Amidines.
Aplicaciones Científicas De Investigación
Ethyl pyrimidine-2-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl pyrimidine-2-carboximidate involves its interaction with various molecular targets. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Ethyl pyrimidine-2-carboximidate can be compared with other carboximidates and pyrimidine derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both carboximidates and pyrimidine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
773011-82-8 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
ethyl pyrimidine-2-carboximidate |
InChI |
InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3 |
Clave InChI |
NNSFZMDPDRTGCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



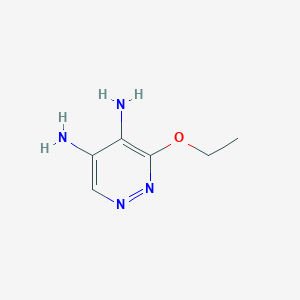
![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
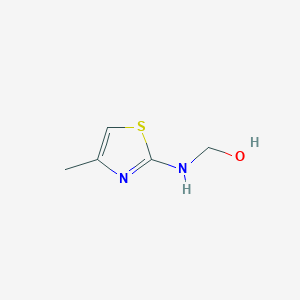
![Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione](/img/structure/B13104040.png)


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
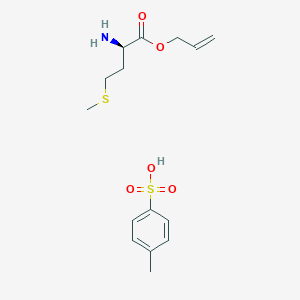
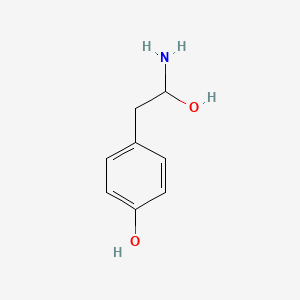
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
